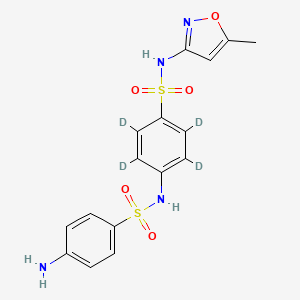

N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

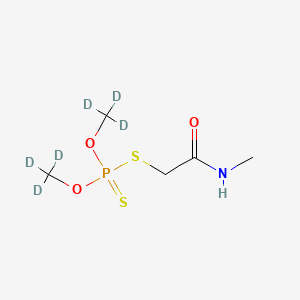

“N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4” is a labelled analogue of “N-(4-Aminobenzenesulfonyl) Sulfamethoxazole”. It is an impurity of Sulfamethoxazole, which is a sulfonamide antibiotic . The molecular formula is C16H12D4N4O5S2 and the molecular weight is 412.48 .

Molecular Structure Analysis

The molecular formula of “N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4” is C16H12D4N4O5S2 . This indicates that the compound contains 16 carbon atoms, 12 hydrogen atoms, 4 deuterium atoms (a stable isotope of hydrogen), 4 nitrogen atoms, 5 oxygen atoms, and 2 sulfur atoms.Physical And Chemical Properties Analysis

The molecular weight of “N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4” is 412.48 . It is a solid substance that should be stored at room temperature .Applications De Recherche Scientifique

Photodegradation Studies

N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4: is used in photodegradation studies to understand the breakdown of sulfonamides when exposed to light, particularly simulated sunlight . This research is crucial for assessing the environmental fate of these compounds, as they can degrade into various photoproducts with different levels of activity and toxicity.

Environmental Fate Analysis

Researchers utilize this compound to study the environmental fate of sulfonamides, which are often used as antibiotics . By tracking the degradation products and pathways, scientists can predict the persistence of these drugs in aquatic environments and their potential impact on ecosystems.

Analytical Chemistry

In analytical chemistry, N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 serves as a reference standard for quantifying sulfamethoxazole in various samples . Its stable isotopic label ensures accurate and precise measurements, which are essential for pharmacokinetics and environmental monitoring.

Proteomics Research

This compound is also significant in proteomics research, where it is used to study protein interactions and functions . The deuterated form allows for more precise tracking in mass spectrometry, aiding in the identification of proteins and their modifications.

Antibacterial Mechanism Elucidation

The structural analog of para-aminobenzoic acid (PABA), N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 , is pivotal in understanding how sulfonamides inhibit the enzyme dihydropteroate synthetase . This insight is valuable for developing new antibacterial agents and understanding resistance mechanisms.

Synthesis Method Development

Finally, this compound is used in developing new synthesis methods for related sulfonamides . By studying different synthetic routes, researchers can optimize the production of these compounds, making them more accessible for further research and therapeutic use.

Safety and Hazards

When handling “N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

4-[(4-aminophenyl)sulfonylamino]-2,3,5,6-tetradeuterio-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O5S2/c1-11-10-16(18-25-11)20-27(23,24)15-8-4-13(5-9-15)19-26(21,22)14-6-2-12(17)3-7-14/h2-10,19H,17H2,1H3,(H,18,20)/i4D,5D,8D,9D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULRBBWWPWOJYFE-DOGSKSIHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NS(=O)(=O)C2=CC=C(C=C2)N)[2H])[2H])S(=O)(=O)NC3=NOC(=C3)C)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R)-2-Amino-5-oxopyrrolidin-1-yl]acetic acid](/img/structure/B585451.png)

![3-Carbamoylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B585458.png)